molecular formula C42H45N4O5+ B200838 Serpentinine CAS No. 36519-42-3

Serpentinine

Cat. No.: B200838
CAS No.: 36519-42-3
M. Wt: 685.8 g/mol
InChI Key: QWAUBSSAJRGKPX-ZRJGMHBZSA-O
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Description

Serpentinine is a useful research compound. Its molecular formula is C42H45N4O5+ and its molecular weight is 685.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Serpentinine, also known as NSC72123, is an alkaloid component found in the root of the plant Rauwolfia serpentina . The primary targets of this compound are the insulin receptors (IR) . These receptors play a crucial role in the regulation of blood glucose levels by mediating the effects of insulin .

Mode of Action

This compound interacts with its targets, the insulin receptors, by binding to the extracellular domain of IR with an affinity of 2.883 × 10 −6 M . This interaction enhances the ability of insulin to activate the insulin signaling pathway . It also independently activates AMPK phosphorylation, thus stimulating glucose uptake by cells .

Biochemical Pathways

The interaction of this compound with insulin receptors affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. When this compound binds to the insulin receptors, it significantly enhances the ability of insulin to activate this pathway, leading to increased glucose uptake .

Pharmacokinetics

It’s known that this compound can be administered through injection, as done in animal models of diabetes . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The binding of this compound to insulin receptors and the subsequent enhancement of the insulin signaling pathway lead to significant cellular effects. These include an increase in the glucose uptake capacity of cells . In animal models of diabetes, this compound has been shown to enhance the effect of insulin in regulating blood glucose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tectonic environment of the serpentinization process, which forms this compound, dictates the abundance of fluid-mobile elements in serpentinites . These elements could potentially influence the action of this compound.

Properties

IUPAC Name

methyl 11-[2-[(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAUBSSAJRGKPX-ZRJGMHBZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N4O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36519-42-3
Record name Serpentinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of Serpentinine?

A1: this compound is a bisindole alkaloid isolated from plants of the Rauwolfia genus, particularly Rauwolfia serpentina. Its structure has been elucidated using X-ray crystallography. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C42H44N4O5. Its molecular weight is 696.82 g/mol. [, ]

Q3: How does this compound compare to other Rauwolfia alkaloids like reserpine?

A5: Both this compound and reserpine are alkaloids found in Rauwolfia serpentina, but they differ in their structure and pharmacological activity. Reserpine exhibits sedative and hypnotic effects and is used to treat hypertension. [] In contrast, this compound is a quaternary compound, limiting its central nervous system activity. []

Q4: What are the traditional medicinal uses of Rauwolfia serpentina?

A6: Rauwolfia serpentina has a long history of use in traditional Indian medicine for various ailments, including hypertension, mental agitation, epilepsy, anxiety, insomnia, and even insanity. [, ]

Q5: Besides this compound and reserpine, what other alkaloids are present in Rauwolfia serpentina?

A7: Rauwolfia serpentina contains a diverse array of alkaloids, with over 50 identified. Besides this compound and reserpine, other significant alkaloids include ajmaline, ajmalicine, ajmalinine, deserpidine, indobine, indobinine, rescinnamine, rescinnamidine, sarpagine, and yohimbine. [, ]

Q6: What are the challenges associated with the isolation and characterization of this compound?

A8: The presence of numerous structurally similar alkaloids in Rauwolfia serpentina makes the isolation and purification of individual alkaloids, including this compound, challenging. [] Sophisticated techniques like countercurrent distribution have been used to separate these alkaloids. [] Additionally, spectrophotometric methods have been developed for the quantification of specific alkaloids like this compound, ajmalicine, and serpentine. []

Q7: What are the implications of molecular networking in the study of Rauwolfia alkaloids?

A9: Molecular networking, a powerful analytical tool, has become increasingly important in studying complex natural product mixtures like those found in Rauwolfia species. This approach allows researchers to quickly identify known compounds and uncover new ones, even in previously well-studied species. [] This is exemplified by the identification of five new monoterpene indole alkaloids, including four related to this compound, in Picralima nitida, a plant previously considered well-studied. []

Q8: What is the significance of studying the structure-activity relationship (SAR) of this compound and related compounds?

A10: Understanding the SAR of this compound and its analogues is crucial for developing new drugs with improved pharmacological properties. By systematically modifying the this compound structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain insights into the essential structural features responsible for its biological effects. [, ] This knowledge can guide the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

Q9: Why is Rauwolfia serpentina considered an endangered species, and what are the implications for research on this compound?

A11: Rauwolfia serpentina faces endangerment due to overexploitation driven by its medicinal importance and habitat loss. [] This situation necessitates the development of sustainable methods for its propagation and conservation. Plant tissue culture techniques, including indirect organogenesis and somatic embryogenesis, offer promising approaches for the rapid and large-scale multiplication of this valuable plant, ensuring a consistent supply of this compound and other medicinally important alkaloids. [, ]

Q10: What analytical techniques are employed in the study of this compound?

A10: Various analytical methods are crucial in the study of this compound, ranging from its isolation and structural elucidation to the investigation of its pharmacological properties. These include:

  • Chromatographic Techniques: Countercurrent distribution for the fractionation of Rauwolfia alkaloids, and ultra-high-performance liquid chromatography (UHPLC) for separation and quantification of alkaloids like this compound. [, ]
  • Spectroscopic Methods: X-ray crystallography for determining the three-dimensional structure, and spectrophotometry for quantifying this compound and related alkaloids. [, ]
  • Spectropolarimetry: The use of tools like ORD (Optical Rotatory Dispersion) to determine the absolute configuration of this compound and related compounds by analyzing their Cotton effects. This is particularly useful in understanding the stereochemistry of these complex natural products. []

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